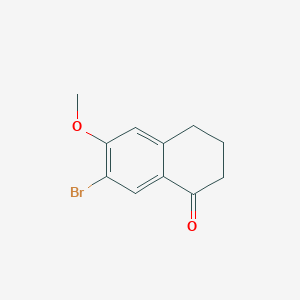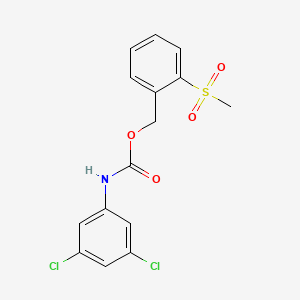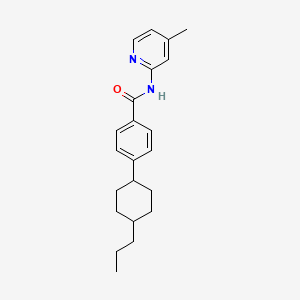
N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide, also known as MP-PCB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of arylcyclohexylamines and has been found to have a range of pharmacological properties that make it an attractive candidate for various research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally related to N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide have been synthesized and characterized to understand their chemical properties and potential applications. For example, the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide involved a detailed characterisation based on X-ray crystallography, spectroscopic techniques (infra-red, UV-Vis, and nuclear magnetic resonance), indicating its rigid molecular structure due to internal hydrogen bonding and potential antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).
Potential Pharmaceutical Applications
Several studies have explored the pharmaceutical applications of benzamide derivatives, focusing on their anti-fibrotic, antipsychotic, anti-cancer, and anti-arrhythmic activities. For instance, a novel ALK5 inhibitor, structurally similar to the queried compound, demonstrated suppression of renal and hepatic fibrosis and exhibited anti-metastatic effects on a breast cancer-bearing mouse model, highlighting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008). Another study identified benzamide derivatives as potent antipsychotic agents with notable affinity for dopamine D2, serotonin 5-HT1A, and alpha1-adrenergic receptors, indicating their potential for further evaluation in human clinical trials as new antipsychotic drugs (Reitz et al., 1998).
Material Science and Chemical Synthesis
In material science, benzamide derivatives have been utilized as sensors for metal ions, demonstrating the versatility of these compounds beyond pharmaceutical applications. One study prepared polynorbornene polymers grafted with benzamide derivatives, which folded into fluorescent, compartmentalized nanoparticles in certain solvents, acting as effective sensors for copper ions (Gillissen et al., 2012). Moreover, benzamide derivatives have facilitated advancements in chemical synthesis, such as the copper-mediated direct aryloxylation of benzamides, showcasing a broad substrate scope and providing a straightforward method for the synthesis of mono- and diaryloxylated benzoic acids (Hao et al., 2014).
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)22(25)24-21-15-16(2)13-14-23-21/h9-15,17-18H,3-8H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPYCQXTIMSZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R)-4-azidobutan-2-yl]oxyoxane](/img/structure/B2760420.png)
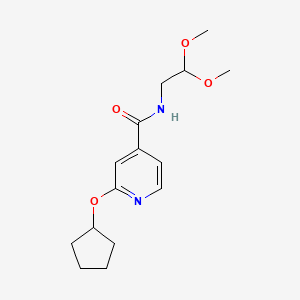
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2760422.png)
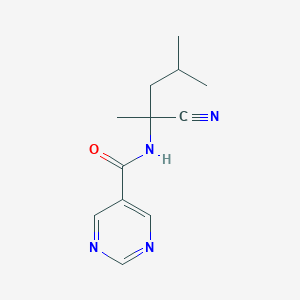
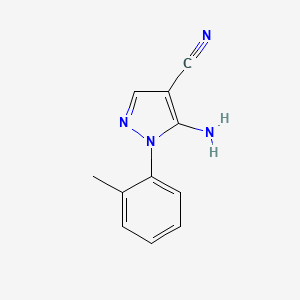
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2760427.png)


![5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2760431.png)
![(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2760432.png)

